Journal Name:IET Optoelectronics
Journal ISSN:1751-8768
IF:1.691
Journal Website:http://www.ietdl.org/IET-OPT
Year of Origin:0
Publisher:Institution of Engineering and Technology
Number of Articles Per Year:49
Publishing Cycle:Bimonthly
OA or Not:Not
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-06-21 , DOI: 10.1016/j.chemgeo.2023.121605
Prior work to quantify glass Fe-redox ratios in situ using x-ray absorption spectroscopy (XAS) has relied heavily on the pre-edge region. The pre-edge-based methods do not take advantage of other information in the spectra above the pre-edge, up to and past the main edge. This study updates the previous calibration (Dyar et al., 2016a) with additional experimental glasses spanning a wide range of geologically relevant compositions (SiO2 weight % = 38.5–78.0), equilibrated over a range of oxygen fugacity (fO2) values from reducing (IW-2) to oxidizing (air), for which Fe XAS analysis has been collected for the whole spectral region (pre-edge, main edge, EXAFS). The resulting dataset was used to evaluate multiple multivariate statistical models for their ability to accurately predict log fO2 or %Fe3+. Accuracies are estimated using cross-validated root mean square error, for which purpose unseen test data are held out from the regressions. Datasets covering small compositional ranges were tested and compared with datasets covering broad compositional ranges. These ‘stratified’ sets improved predictive accuracy in some cases; however, the extra complications associated with data stratification did not justify the small improvement in accuracy. Overall, a simple partial least squares (PLS) model based on all data collected over the entire XAS region was found to result in a universal calibration for determination of log fO2 and %Fe3+ in glasses.
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-06-14 , DOI: 10.1016/j.chemgeo.2023.121598
The genesis of cherts, rocks with >90 wt% SiO2, is suggested to be linked with dissolved seawater silica and its elevated precipitation in the Phanerozoic due to massive biological activity in the Earth's oceans compared to the Precambrian where hydrothermal fluids played a more dominant role. Because cherts may record a history of global seawater Si cycle, their Si isotope systematics may serve as a proxy for their origin and depositional environment. In this study, Si isotope compositions, combined with Ge/Si ratios, were determined for a suite of shallow-water, deep-water and stromatolitic cherts from the Blovice accretionary complex (Bohemian Massif, Czech Republic), representative of deep marine and subduction settings, to establish the nature of cherts and processes of their formation, identify the sources of Si and Ge, and discuss the possible effect of the Neoproterozoic–Cambrian transition. The predominantly heavy δ30Si > +0.23‰ values, associated with low Ge/Si, in deep-water cherts suggest their precipitation from seawater-derived low-temperature fluids at the seawater–sediment interface with subordinate admixture of terrigenous material. Moreover, the tight relationship between δ30Si and organic matter contents in these deep-water cherts is indicative of either equilibrium precipitation of isotopically lighter Si as the organic content of the medium increases or global decrease of δ30Si values of seawater during the Meso–Neoproterozoic related to coupled Si and C cycles. On the other hand, a δ30Si variation of ~2.5‰ (−0.94‰ to +1.60‰) in shallow-water cherts argues for precipitation from seawater interacting with hydrothermal fluids of variable temperature. Organic matter, Fe-(oxy)-hydroxides and clays represent important sinks for Ge (and Si in case of organic matter) and thus play a determining role in global marine SiGe cycling. This, together with the presence of abundant cherts at the Neoproterozoic–Cambrian transition, appears to be associated with redox-controlled Fe cycle which itself is related to microbial reduction and the increasing presence of organic matter towards the Phanerozoic.
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-06-15 , DOI: 10.1016/j.chemgeo.2023.121597
Abstract not available
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-07-03 , DOI: 10.1016/j.chemgeo.2023.121622
Lead–zinc (PbZn) smelting is one of the largest anthropogenic emission sources of mercury (Hg) in China and the world. In the last few decades, Hg emission control devices have been employed in PbZn smelters to reduce Hg emissions. To evaluate the effectiveness of Hg emission control, this study uses Hg isotopes to trace the sources of Hg in soils and reservoir sediments near the Zhuzhou smelter, the largest Zn production facility in China. The results showed that Hg concentrations in reservoir sediments were higher than those in soils at the three study sites, suggesting that reservoir sediments accumulate more Hg than soils do under the same conditions. Hg concentrations and deposition fluxes in reservoir sediments have dramatically decreased since the year 2000, suggesting the effectiveness of Hg emission control in the Zhuzhou smelter. Mercury isotope compositions in soil suggest binary mixing of Hg from the Zhuzhou smelter and the local background, and the contribution of Hg from the Zhuzhou smelter to soils and sediment is mainly a function of location and distance from the source. The model output suggested that approximately 61–75% of Hg in reservoir sediments was sourced from the Zhuzhou smelter. This study demonstrates that legacy Hg will continue to be a source to local ecosystems, even after Hg emission control has been implemented for decades.
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-06-05 , DOI: 10.1016/j.chemgeo.2023.121581
The goal of this work was to evaluate the immobilization of uranium (U) through crystallization of calcium phosphate minerals (phosphates), which have a strong ability to absorb and retain dissolved uranyl, and therefore, are useful in various geological and environmental applications. To date, most of the experimental studies have been conducted at room temperature and high temperature assessments on uranium immobilization rely on the extrapolation procedure, which is not always accurate. To evaluate uranium partition coefficients between phosphates and hydrothermal fluid, we performed a series of crystallization experiments at 25–350 °C and various aqueous uranium concentrations.Crystallization occurred through the transformation of brushite to monetite or/and apatite in aqueous solutions doped with uranium aliquots. Solid products were extracted and characterized with X-ray diffraction (XRD) and scanning electron microscopy (SEM). The local bonding environment and valence state of uranium in apatite were determined via X-ray absorption spectroscopy (XAS). Uranium concentration in crystals and coexisting solutions were measured with inductively coupled plasma mass spectrometry (ICP-MS). Apparent partition coefficients were calculated as Nernst partition coefficients (DU) and Doener-Hoskins partition coefficients (KD−HU/Ca) (to account for closed reservoir effect). Experimental DU values were compared with those calculated using the lattice strain model. Results showed that >92% of U added to solutions was extracted via this crystallization method and KD−HU/Ca decreases with increasing phosphate crystallization temperature. Thus, phosphates, especially apatite, has a strong potential to immobilize uranium under hydrothermal conditions and can be used in the development of engineering barriers to further improve the efficiency of existing backfill materials in the disposal of nuclear waste.
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-05-26 , DOI: 10.1016/j.chemgeo.2023.121569
Magmatic rocks carry key information to understand the processes of material cycling in the Earth's interior and record crucial clues to reconstruct the important tectonic evolution of the Earth. Therefore, it is of great importance to constrain the magma source (such as origin from crust or mantle, oceanic crust or continental crust, lower or upper continental crust) accurately, which however remains to be unraveled because of the variety magmatic sources and complex magmatic processes. High-precision stable isotopic analyses provide new tools to decipher the genesis of igneous rocks and to reconstruct their associated tectonic settings. Here, we report a pioneering work using integrated O-Hg-Hf-Nd isotopes to understand the genesis of the Early Cretaceous A-type granites and rhyolites from the Paleozoic-Mesozoic accretionary orogen in NE China. Low δ18O zircon values (3.2–5.7‰) of the A-type rocks reveal a magma source affected by meteoric fluids. Their whole-rock negative Δ199Hg values (−0.24 to −0.01‰), which are similar with the terrestrial systems but clearly different from the marine systems, indicate that hydrothermal alteration took place in the continental setting. Positive zircon εHf(t) (4.2–10.7) and mainly positive whole-rock εNd(t) (−0.5 to 2.4, mean = 1.2 ± 1.0, 1SD) values indicate that the magma source was dominated by juvenile crustal materials. This study suggests an elevated geothermal gradient due to the lithospheric thinning triggered by rollback and foundering of a Paleo-oceanic slab. The specific thermal anomaly caused the remelting of the altered upper continental crust, resulting in the formation of the A-type granites and rhyolites, with the characters of low-δ18O and negative-Δ199Hg values. Our study shows that Hg isotope, coupled with O and NdHf isotopes, is a promising tool for petrogenetic studies.
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.chemgeo.2023.121639
The impact of the diffuse double-layer on the diffusion of radionuclide anions remains unclear, impeding the application of Archie's law for adsorptive anions. Through-diffusion experiments were carried out to measure the effective diffusion coefficient and distribution coefficient of Ce(III) in the presence of EDTA. A multi-porosity model, in combination with Archie's law, was used to estimate the effective diffusion coefficient. The predominant species, CeEDTA−, exhibited an effective diffusion coefficient of (0.88–1.92) × 10−11 m2/s and the distribution coefficient of (0.81–1.18) × 10−3 m3/kg at the compacted dry density of 1300–1800 kg/m3. The accessible porosity, the diffuse double-layer porosity, and the interlayer porosity were analyzed using the multi-porosity model, based on the characterization of bentonite via Scanning electron microscopy with energy dispersive spectrometry, X-ray diffractometer, and Nitrogen-Brunner-Emmett-Teller method. Due to the low external surface area of Zhisin bentonite (27.7–35.3 m2/g), the impact of the diffuse double-layer was insignificant on the total and accessible porosities. Additionally, the diffuse double-layer porosity had insignificant impact on the effective diffusion coefficient of CeEDTA− in compacted bentonite, as its value was one order magnitude lower than that of the interlayer porosity and the accessible porosity.
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.chemgeo.2023.121633
Tellurium (Te) is a critical commodity, essential for renewable energy technologies and other high-tech applications. Most Te is currently recovered from anode slimes, i.e., waste arising from copper refining. Rising demand and the key role for the green transition make the diversification and extension of the Te supply important. However, the nature of Te incorporation into ores are still poorly understood and hinders their economic potential. Here, we investigate the distribution of Te in pyrite from a high-grade Au-Ag-Te epithermal-type ore, where pyrite is already processed for ‘invisible’ Au, to inform metallurgical extraction methods, and secure future Te supply. Current models of Te incorporation into pyrite suggest a solid-solution limit in relation to As, similar as for ‘invisible’ Au. In this study, we identified three distinct modes of Te incorporation in pyrite, which challenge previous solubility models: (1) Te solid-solution, at concentrations (up to 285 ppma) that significantly exceed the previously suggested solubility limit. (2) Nano-telluride inclusions along cracks that formed by intra-grain remobilization. (3) Crystal defects, enriched in Te through pipe diffusion hosting up to 0.5 at. % Te. Our results therefore provide new fundamental insights into the chemical and structural coordination of Te in pyrite, which may guide future efforts for its direct recovery.
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-06-08 , DOI: 10.1016/j.chemgeo.2023.121586
During serpentinite rock weathering, Ni is concentrated in the regolith owing to residual and secondary enrichment, forming a Ni-rich deposit under tropical conditions. This study presents geochemical, isotopic, and mineralogical data for Ni from the Serra do Puma Complex (SPC) weathering profile in Carajas (Brazil). The Ni fluxes, redistribution, and Ni isotopic fractionation magnitudes were quantified along the entire weathering profile: rock, saprock, lower and upper saprolite, and limonite. The results show that chlorite and serpentine are the primary Ni-scavenging phases in saprolite, whereas Fe oxyhydroxides are the main Ni-hosting minerals in the limonite unit. The mass balance model confirmed a global Ni gain at the weathered profile scale, with larger Ni enrichment in the upper saprolite. The isotopic dataset obtained in this study contributes greatly to the knowledge of the current Ni cycle on regional and global scales. The detailed insights into Ni isotopes in the SPC, coupled with chemical and mineralogical composition, allow for the first time a Ni mass balance and Ni isotopic values for an entire weathering profile in an Amazonian context. The Ni isotopic profile agrees with the preferential retention of light Ni isotopes in the residual material relative to the parent rock during weathering processes, with the Δ60Ni limonite-saprock of −0.72‰. In the SPC, major isotopic fractionation was notably recorded during saprolitization, while limonitization was accompanied by an overall Ni loss without significant Ni isotopic fractionation. As already observed in previous studies, heavier Ni isotopes, preferentially leached during weathering processes, can be further mobilized downward and lost from the profile or incorporated in secondary minerals in the saprolite and limonite sections. The Ni isotopic mass balance model indicated that the Ni loss from the weathered serpentinite profile was isotopically heavy, in agreement with the isotopically heavier composition of the dissolved load of Amazonian rivers. The isotopically light Ni pool, associated with the significant Ni gain encountered in the upper saprolite, is notable in the SPC weathering profile and confirms the existence of a light Ni isotope reservoir in the continent.
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-06-29 , DOI: 10.1016/j.chemgeo.2023.121620
The dynamics of B isotopes in the hypersaline Olaroz basin located in the Central Andes, was characterized by means of chemical and isotopic analysis (δ11B and 87Sr/86Sr) of brines, warm springs, rivers, evaporites, and regional rocks. The mineralogical composition of evaporites was determined by XRPD and SEM/EDS, while the fractionation of B isotopes was simulated using a batch-type model. The results revealed that the alteration of ignimbrite rocks in the arid climate conditions of the study area is triggered by the circulation of thermal waters in the main tributary's catchments, and generates solutions that preserve the isotopic signature of the basin rocks. The B-rich leachates are transported downflow by runoff and once in the salt flat, the B concentration increases due to evaporation. Modeling results suggest that fractionation occurs during infiltration of water in the salt flat nucleus, by ulexite precipitation. However, shifts of δ11B values between brines and evaporites are low because the trigonal soluble B species, which concentrates the heavier B isotope, predominates at the neutral pH of brines, and is incorporated into the ulexite lattice in a lower proportion than the tetrahedral species (ratio B(OH)3/B(OH)4− = 2/3). In arid and cold environments such as those of the Altiplano-Puna region, B isotopes are weak proxies of weathering because denudation regimes of the weathering-limited kind result in nearly negligible fractionation of B isotopes by adsorption or co-precipitation onto the solid products of alteration.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | ENGINEERING, ELECTRICAL & ELECTRONIC 工程:电子与电气4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
6.20 | 36 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://mc.manuscriptcentral.com/iet-opt